tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-4-[(3-fluorophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-9-7-17(19,8-10-20)12-13-5-4-6-14(18)11-13/h4-6,11H,7-10,12,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGWEWPBGJWFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring
Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound serves as an essential building block in the synthesis of pharmaceuticals, especially in the development of:
- Analgesics and Anti-inflammatory Drugs : Its structural properties allow for modifications that enhance therapeutic efficacy. Researchers utilize it to create derivatives that target pain pathways more effectively .
- Neurological Medications : The compound's interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, makes it a candidate for developing treatments for neurological disorders .
Biological Research
In biological contexts, tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate has shown potential in:
- Enzyme Inhibition Studies : The compound is investigated as a possible inhibitor of various enzymes, which could lead to novel therapeutic strategies against diseases such as cancer and inflammatory conditions .
- Receptor Interaction Studies : Its fluorobenzyl group enhances its ability to interact with biological targets, making it valuable in drug discovery efforts aimed at identifying new receptor ligands .
Industrial Applications
Beyond pharmaceutical uses, this compound finds applications in:
- Agrochemicals : The compound is utilized in synthesizing agrochemicals that require specific chemical functionalities for enhanced efficacy in pest control and crop protection .
- Material Science : It is also applied in developing advanced materials, particularly polymers that benefit from its unique chemical properties .
Mechanism of Action
The mechanism by which tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with receptors, enzymes, or other proteins.
Comparison with Similar Compounds
Structural and Electronic Differences
- Fluorine vs. Chlorine Substituents : The 3-fluorobenzyl analog exhibits moderate electron-withdrawing effects compared to the 4-chlorobenzyl derivative. Chlorine’s stronger inductive effect may enhance stability in acidic environments but reduce solubility .
- Trifluoromethyl Group : The 3-(trifluoromethyl)phenyl analog (MW 343.35) demonstrates superior metabolic stability due to the CF₃ group’s resistance to enzymatic degradation, making it favorable for CNS-targeting drugs .
Biological Activity
tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate is a synthetic compound with significant potential in pharmacological applications. Its structural features, including a piperidine ring and a fluorobenzyl group, enhance its biological activity, making it a candidate for various therapeutic interventions. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 294.37 g/mol. The presence of the tert-butyl group increases lipophilicity, while the fluorobenzyl moiety is crucial for enhancing interactions with biological targets.
The compound functions primarily as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to facilitate the targeted degradation of specific proteins by recruiting E3 ubiquitin ligases to the target proteins, thereby leading to their ubiquitination and subsequent proteasomal degradation. This mechanism has been explored in various studies highlighting the compound's role in cancer therapy and neurological disorders.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes relevant to disease pathways. For instance, preliminary studies suggest its potential as an inhibitor of monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid metabolism and pain regulation .
Table 1: Inhibitory Activity Summary
| Enzyme | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MAGL | 11.7 | Reversible inhibitor |
| COX-1 | 19.45 | Competitive inhibition |
| COX-2 | 31.4 | Competitive inhibition |
Antiproliferative Effects
The compound has also shown antiproliferative activity against various cancer cell lines. In vitro studies demonstrated that compounds structurally related to this compound exhibited IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, indicating its potential as an anticancer agent .
PROTAC Development
In a notable study, researchers utilized this compound in the synthesis of PROTACs targeting specific oncogenic proteins. The resulting PROTACs demonstrated significant efficacy in degrading target proteins associated with BRCA-mutant tumors, showcasing the compound's utility in cancer therapeutics.
Neurological Disorders
Another area of investigation involves the compound's application in treating neurological disorders. Initial findings suggest that derivatives of this piperidine compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .
Q & A
Q. What synthetic strategies are recommended for preparing tert-butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis involves multi-step reactions starting from a piperidine scaffold. Key steps include:
- Alkylation/Substitution : Introduce the 3-fluorobenzyl group via nucleophilic substitution or alkylation under inert conditions.
- Boc Protection : Protect the amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine to neutralize HCl byproducts .
- Optimization : Use coupling agents (e.g., DCC/DMAP) for amide bond formation in related analogs . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
Q. Which analytical techniques are essential for confirming the structural integrity and purity of tert-butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 1.4 ppm for tert-butyl, δ 4.2 ppm for piperidine protons), ¹³C NMR (δ 155 ppm for carbonyl), and ¹⁹F NMR (δ -110 ppm for aromatic fluorine) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (m/z calculated for C₁₇H₂₄FN₂O₂: 313.18) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Q. What are the critical storage conditions to ensure the stability of tert-butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate?
- Methodological Answer :
| Parameter | Recommendation | Reference |
|---|---|---|
| Packaging | Amber glass bottles | |
| Temperature | 2–8°C (long-term) | |
| Light Exposure | Protect from UV light | |
| Moisture | Store in a desiccator |
Degradation under acidic/basic conditions necessitates pH-neutral environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of tert-butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine position, benzyl vs. phenyl groups) and compare bioactivity profiles .
- Dose-Response Assays : Use in vitro models (e.g., enzyme inhibition assays) to establish EC₅₀/IC₅₀ values under standardized conditions .
- Meta-Analysis : Cross-reference data from analogs (e.g., tert-butyl trifluoroacetamido-piperidine derivatives) to identify confounding variables .
Q. What computational approaches are suitable for predicting the interaction of tert-butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to predict binding affinities .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability in lipid bilayers .
- QSAR Modeling : Train models on piperidine-carboxylate datasets to correlate substituent effects with activity .
Q. How can enantiomeric separation of tert-butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate be achieved given its stereochemical complexity?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IA-3 column (n-hexane/isopropanol, 90:10) with UV detection at 254 nm .
- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid chloride) to form diastereomers for easier separation .
- Crystallization : Screen solvent systems (e.g., ethanol/toluene) to isolate enantiomers via preferential crystallization .
Q. What experimental designs are recommended to assess the pharmacokinetic properties of tert-butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate in preclinical models?
- Methodological Answer :
- ADME Profiling :
- Absorption : Caco-2 cell monolayer assay to measure permeability .
- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
- In Vivo Studies : Administer intravenously/orally to rodents; collect plasma for LC-MS/MS analysis to calculate AUC and half-life .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
